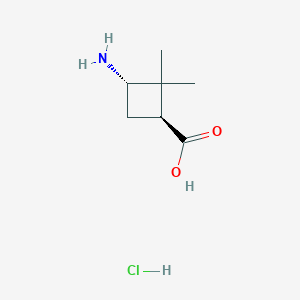
trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
Vue d'ensemble
Description
Trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride, often referred to as 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (ADCA), is an organic compound notable for its unique cyclobutane structure and the presence of both amino and carboxylic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- Structure : The compound features a cyclobutane ring with an amino group and a carboxylic acid group attached.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group may participate in acid-base interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Activities
Research indicates that ADCA exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that peptides incorporating ADCA demonstrate microbicidal activity against Leishmania parasites while having low cytotoxicity against human cells. This suggests its potential for use in drug delivery systems targeting specific infections.
- Enzyme Inhibition : ADCA has been investigated for its ability to inhibit certain enzymes, which may contribute to its therapeutic effects in various disease states. For instance, it may modulate enzymatic pathways involved in inflammation or infection processes.
- Therapeutic Applications : Ongoing research is exploring the compound's potential therapeutic applications, particularly in the treatment of diseases linked to enzyme dysregulation or microbial infections .
Case Study 1: Peptide Development
A study highlighted the incorporation of trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid into hybrid γ/γ-peptides. These peptides were shown to effectively deliver drugs like Doxorubicin to target cells while maintaining low toxicity levels. The conformational rigidity provided by ADCA was crucial in forming a cavity within the peptide structure that encapsulated the drug, enhancing its solubility and intracellular delivery.
Case Study 2: Enzyme Interaction
Research has demonstrated that ADCA can inhibit specific enzymes involved in viral replication processes. By disrupting these pathways, ADCA could potentially serve as a therapeutic agent against viruses such as Hepatitis B Virus (HBV), where modulation of viral capsid assembly is critical for reducing infectivity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | Similar cyclobutane structure with a Boc-protected amino group | Potentially similar antimicrobial properties |
| 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Hydrochloride salt form | Different solubility and stability properties |
Propriétés
IUPAC Name |
(1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDTZGADNNOTKS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1N)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















